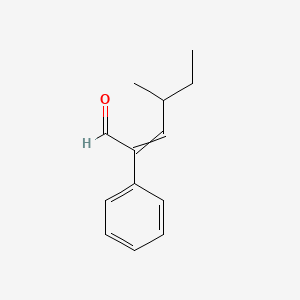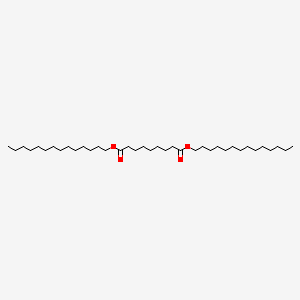
4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine
概要
説明
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₉H₁₂Cl₂N₄. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science . This compound is characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a triazine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The general reaction scheme is as follows:
C3N3Cl3+C6H11NH2→C9H12Cl2N4+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the gradual addition of reactants and continuous removal of by-products to drive the reaction to completion .
化学反応の分析
Types of Reactions
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Formation of substituted triazines.
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Hydrolysis: Formation of cyclohexylamine and dichlorotriazine derivatives.
科学的研究の応用
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
作用機序
The mechanism of action of 4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may disrupt cellular processes by interfering with DNA replication or protein synthesis .
類似化合物との比較
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Lacks the cyclohexyl group, making it less hydrophobic.
4,6-Diazido-N-cyclohexyl-1,3,5-triazin-2-amine: Contains azido groups instead of chlorine, leading to different reactivity.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: A highly energetic compound with different applications.
Uniqueness
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine is unique due to its combination of chlorine atoms and a cyclohexyl group, which imparts specific chemical properties such as increased hydrophobicity and reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of various specialized compounds.
特性
CAS番号 |
27282-86-6 |
|---|---|
分子式 |
C9H12Cl2N4 |
分子量 |
247.12 g/mol |
IUPAC名 |
4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H12Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13,14,15) |
InChIキー |
NPYDPROENPLGBR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)Cl |
正規SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine](/img/structure/B3050535.png)

